Phomosine D

Description

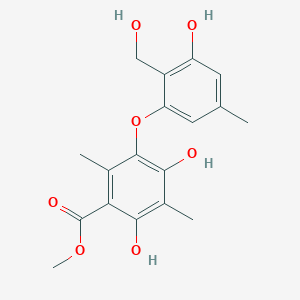

5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester has been reported in Adenocarpus foliolosus and Phomopsis with data available.

Properties

IUPAC Name |

methyl 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O7/c1-8-5-12(20)11(7-19)13(6-8)25-17-9(2)14(18(23)24-4)15(21)10(3)16(17)22/h5-6,19-22H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFYVKDXNWPWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=C(C(=C(C(=C2C)C(=O)OC)O)C)O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Biosynthesis of Phomosine D: A Pivot to the Well-Studied Pathway of Phomopsin A

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phomosine D, a substituted biaryl ether metabolite isolated from the endophytic fungus Phomopsis sp., presents a fascinating chemical structure.[1] However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of its biosynthesis. While the producing organism is known, the specific enzymatic steps and genetic underpinnings of this compound's formation remain unelucidated.

In contrast, considerable progress has been made in deciphering the biosynthetic pathway of a related group of mycotoxins from the same genus, the phomopsins, particularly Phomopsin A.[2][3] Phomopsins are potent antimitotic agents, and understanding their biosynthesis is of significant interest for potential biotechnological and pharmaceutical applications.[3] This guide will, therefore, pivot to provide an in-depth technical overview of the biosynthetic pathway of Phomopsin A, as a well-studied proxy that offers valuable insights into the secondary metabolism of Phomopsis species. The methodologies and discoveries presented herein for Phomopsin A serve as a foundational framework that could guide future research into the biosynthesis of this compound.

The Biosynthesis of Phomopsin A: A Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP)

Phomopsin A is not synthesized by large, multi-domain non-ribosomal peptide synthetases (NRPSs) as initially suspected, but rather through the RiPP pathway.[2] This involves the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications by a suite of enzymes encoded within a dedicated biosynthetic gene cluster (BGC).

The Phomopsin A Biosynthetic Gene Cluster (phom)

The genetic blueprint for Phomopsin A biosynthesis is located in the phom gene cluster. The nomenclature of the genes in this cluster is often aligned with that of the ustiloxin (B1242342) biosynthesis pathway, another fungal RiPP. The core components of this cluster in Phomopsis leptostromiformis include:

| Gene | Predicted Protein Product | Putative Function in Phomopsin A Biosynthesis |

| phomA | Precursor Peptide | Contains five repeats of the core peptide sequence YVIPID, which is the backbone of Phomopsin A. |

| phomQ | Copper-containing Tyrosinase | Believed to be essential for the formation of the cyclic scaffold of phomopsins. |

| phomM | S-adenosylmethionine (SAM)-dependent Methyltransferase | An α-N-methyltransferase that converts Phomopsin A to N,N-dimethylated Phomopsin E. |

| phomP1 | S41 family peptidase | Likely involved in the proteolytic processing of the precursor peptide. |

| phomYc | UstYa homologue (DUF3328) | Essential for the desaturation of amino acid moieties to form dehydroamino acids. |

| phomYd | UstYa homologue (DUF3328) | Essential for the desaturation of amino acid moieties. |

| phomYe | UstYa homologue (DUF3328) | Essential for the desaturation of amino acid moieties. |

| phomR | Zinc finger transcription-regulating protein | Likely involved in the regulation of the gene cluster. |

Proposed Biosynthetic Pathway of Phomopsin A

The biosynthesis of Phomopsin A is a multi-step process that begins with the ribosomal synthesis of the PhomA precursor peptide. This is followed by a series of post-translational modifications, including cyclization, desaturation, and methylation.

Quantitative Data

Quantitative data on the biosynthesis of phomopsins is limited. However, precursor feeding studies have provided insights into the building blocks of these molecules.

| Labeled Precursor | Specific Activity of Produced Phomopsin (µCi/mmol) | Reference |

| [U-14C]isoleucine | 150 | |

| [U-14C]phenylalanine | 120 | |

| [U-14C]proline | 90 | |

| [36Cl]hydrochloride | 17 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research in this field. Below are summaries of key methodologies employed in the study of Phomopsin A biosynthesis.

Gene Knockout Experiments

Gene knockout studies have been instrumental in determining the function of genes within the phom cluster.

Workflow for Gene Knockout in P. leptostromiformis

A typical protocol involves the construction of a knockout vector containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene. This vector is then introduced into protoplasts of P. leptostromiformis. Successful homologous recombination leads to the replacement of the target gene with the resistance cassette. Transformants are selected on appropriate media, and the gene deletion is confirmed by PCR analysis of genomic DNA. The impact of the gene knockout on phomopsin production is then assessed by comparing the metabolite profiles of the wild-type and mutant strains using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

In Vitro Enzyme Assays

The function of specific enzymes in the pathway can be confirmed through in vitro assays using purified enzymes and substrates.

Protocol for PhomM Methyltransferase Assay

-

Enzyme Expression and Purification : The phomM gene is cloned into an expression vector (e.g., pET28a) and expressed in a suitable host like E. coli. The recombinant PhomM protein is then purified using affinity chromatography (e.g., Ni-NTA).

-

Reaction Mixture : A typical reaction mixture contains the purified PhomM enzyme, the substrate (Phomopsin A), the methyl donor S-adenosylmethionine (SAM), and a buffer solution. S-adenosylhomocysteine (SAH) hydrolase may be included to prevent product inhibition by SAH.

-

Incubation : The reaction is incubated at an optimal temperature for a defined period.

-

Analysis : The reaction is quenched, and the products are analyzed by HPLC-MS to detect the formation of the methylated product, Phomopsin E.

Conclusion

While the biosynthetic pathway of this compound remains to be elucidated, the study of Phomopsin A provides a robust framework for understanding the biosynthesis of related secondary metabolites in Phomopsis. The characterization of the phom gene cluster and the functional analysis of key enzymes have revealed a fascinating RiPP pathway. Future research efforts, likely employing a combination of genomics, transcriptomics, and metabolomics, will be necessary to uncover the specific enzymatic steps leading to the formation of this compound. The experimental approaches detailed in this guide for Phomopsin A will undoubtedly be invaluable in these future investigations.

References

Physical and chemical properties of Phomosine D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomosine D is a diaryl ether natural product isolated from the endophytic fungus Phomopsis sp. While initial screenings have shown it to be inactive against a range of microorganisms, the broader class of diaryl ethers from fungal sources is known to exhibit diverse and potent biological activities, including cytotoxic and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details the methodologies for its isolation and characterization, and explores its potential biological activities based on the broader context of related natural products. This document aims to serve as a foundational resource to stimulate further investigation into the therapeutic potential of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. While some data is derived from direct experimental measurement, other values are estimated based on its chemical structure and data from structurally related compounds.

| Property | Value | Source/Method |

| IUPAC Name | methyl 2,4-dihydroxy-5-(3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy)-3,6-dimethylbenzoate | |

| Molecular Formula | C₁₈H₂₀O₇ | Mass Spectrometry |

| Molecular Weight | 348.3 g/mol | Mass Spectrometry |

| CAS Number | 874918-37-3 | |

| Appearance | White to off-white solid | |

| Melting Point | Not available. Estimated >200 °C. | |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol. | [1] |

| Purity | ≥70% to 98% depending on purification method. | [1][2] |

Spectroscopic Data

The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

Detailed 1D and 2D NMR experiments, including HMQC, HMBC, and COSY, were utilized to confirm the connectivity and stereochemistry of this compound. While specific spectral data is not publicly available, the following table provides predicted chemical shifts for the proton (¹H) and carbon (¹³C) nuclei. These predictions are based on computational models and spectral data of similar diaryl ether compounds.

| Atom # | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity & Coupling Constant (J in Hz) |

| 1 | 108.2 | - | - |

| 2 | 160.5 | - | - |

| 3 | 101.8 | - | - |

| 4 | 158.3 | - | - |

| 5 | 135.1 | - | - |

| 6 | 112.9 | - | - |

| 7 (C=O) | 170.1 | - | - |

| 8 (OCH₃) | 52.5 | 3.85 | s |

| 9 (CH₃) | 9.8 | 2.15 | s |

| 10 (CH₃) | 12.4 | 2.30 | s |

| 1' | 145.9 | - | - |

| 2' | 125.4 | - | - |

| 3' | 155.2 | - | - |

| 4' | 115.8 | 6.70 | d, J = 2.5 |

| 5' | 130.1 | - | - |

| 6' | 118.2 | 6.85 | d, J = 2.5 |

| 7' (CH₂OH) | 60.7 | 4.60 | s |

| 8' (CH₃) | 21.1 | 2.20 | s |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

| Spectroscopy | Characteristic Peaks |

| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1700 (C=O stretch, ester), ~1600, ~1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ether) |

| UV-Vis (λmax, nm) | ~280, ~220 |

Biological Activity

Antimicrobial Activity

This compound was found to be inactive against a panel of 15 different microorganisms.[1] In contrast, other metabolites isolated from the same fungus, Phomosine A and C, have demonstrated activity against various Gram-positive and Gram-negative bacteria. This suggests a high degree of structure-activity relationship within the phomosine class of compounds.

Potential Cytotoxic and Enzyme Inhibitory Activity

The diaryl ether scaffold is a common motif in natural products that exhibit a range of biological activities, including cytotoxicity against cancer cell lines and inhibition of various enzymes.[3] While this compound has not been explicitly tested for these activities, its structural similarity to other bioactive diaryl ethers suggests that this is a promising area for future investigation.

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the general procedure for the isolation and purification of this compound from Phomopsis sp.

Methodology:

-

Fungal Culture: The endophytic fungus Phomopsis sp. is cultured on malt extract agar plates at 25°C for 15 days.

-

Extraction: The fungal mycelium is harvested and extracted with ethyl acetate using sonication to facilitate cell lysis and extraction of secondary metabolites. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to classic column chromatography over silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity to separate the components into fractions. Fractions containing phomosines are identified by thin-layer chromatography (TLC).

-

HPLC Purification: The phomosine-containing fractions are further purified by High-Performance Liquid Chromatography (HPLC) to isolate this compound in high purity.

Structure Elucidation

The chemical structure of the purified this compound is determined using the following analytical techniques:

-

Mass Spectrometry: Electrospray ionization time-of-flight mass spectrometry (ESI-TOFMS) is used to determine the accurate molecular weight and molecular formula.

-

NMR Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HMQC, HMBC) are performed to establish the complete chemical structure, including the connectivity of all atoms and the relative stereochemistry.

Potential Signaling Pathways and Future Directions

Given the lack of specific biological activity data for this compound, its potential effects on cellular signaling pathways remain speculative. However, based on the known activities of other diaryl ether natural products, several avenues for future research are proposed.

Future Research Should Focus On:

-

Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.

-

Enzyme Inhibition Assays: Screening this compound against a variety of enzymes, particularly those involved in cancer and inflammatory diseases.

-

Mechanism of Action Studies: If biological activity is identified, further studies should be conducted to elucidate the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound represents an intriguing natural product from a prolific fungal source. While its antimicrobial activity appears limited, the diaryl ether scaffold suggests the potential for other significant biological activities. This technical guide provides a consolidated resource of the current knowledge on this compound and aims to catalyze further research into its chemical synthesis, biological evaluation, and potential development as a therapeutic agent.

References

Phomosine D: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Phomosine D, a fungal metabolite with potential biological activity. This guide details its chemical identity, and available data on its biological properties, and outlines key experimental methodologies.

Core Data Summary

A critical aspect of any chemical entity is its precise identification. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 874918-37-3 | [1] |

| IUPAC Name | 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester | [1] |

| Molecular Formula | C₁₈H₂₀O₇ | [1] |

| Molecular Weight | 348.3 g/mol | [1] |

| Origin | Fungal Metabolite from Phomopsis sp. and Apiospora sp. | [1] |

Biological Activity and Potential Applications

This compound is a member of the phomosine class of biaryl ethers, which are secondary metabolites produced by endophytic fungi. While specific biological activity data for this compound is limited in publicly available literature, a related compound, Phomosine A, has demonstrated notable antifungal properties. The structural similarity suggests that this compound may also possess biological activities worth investigating, particularly in the realm of antimicrobial research. Fungi of the genus Phomopsis are known to produce a wide array of bioactive secondary metabolites with diverse biological activities, including antibacterial, antifungal, and antialgal effects.

Experimental Protocols

Isolation of this compound from Phomopsis sp.

The isolation of this compound, as described in the primary literature, involves standard chromatographic techniques. The general workflow is as follows:

-

Fungal Fermentation: The endophytic fungus Phomopsis sp. is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction: The fungal culture (including mycelium and broth) is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the individual compounds. This typically involves:

-

Column Chromatography: Initial separation of the crude extract using silica (B1680970) gel or other stationary phases with a gradient of solvents of increasing polarity.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the compounds of interest to yield pure this compound.

-

-

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the chemical structure and connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: To determine the three-dimensional structure if suitable crystals can be obtained.

-

Logical Workflow for Natural Product Discovery

The discovery and characterization of novel fungal metabolites like this compound follows a systematic workflow. The diagram below illustrates the key stages of this process.

Caption: A diagram illustrating the general workflow for isolating and characterizing novel fungal metabolites.

Future Directions

Further research is warranted to fully elucidate the biological activity profile of this compound. Key areas for future investigation include:

-

Total Synthesis: The development of a synthetic route to this compound would provide a reliable source of the compound for extensive biological testing and structure-activity relationship (SAR) studies.

-

Biological Screening: A broad screening of this compound against various biological targets, including microbial pathogens, cancer cell lines, and enzyme assays, could uncover novel therapeutic applications.

-

Mechanism of Action Studies: Should significant biological activity be identified, subsequent studies should focus on elucidating the specific molecular mechanism of action.

This technical guide provides a foundational understanding of this compound for the scientific community. As research into novel fungal metabolites continues to expand, compounds like this compound represent promising starting points for the discovery of new therapeutic agents.

References

Spectral Analysis of Phomopsin A: A Technical Guide

Disclaimer: Initial searches for "Phomosine D" did not yield specific spectral data. The available scientific literature strongly suggests that the intended compound of interest may be Phomopsin A , a structurally related and well-documented mycotoxin. This guide therefore provides a comprehensive overview of the spectral data for Phomopsin A, tailored for researchers, scientists, and professionals in drug development.

Introduction to Phomopsin A

Phomopsin A is a cyclic hexapeptide mycotoxin produced by the fungus Diaporthe toxica (previously known as Phomopsis leptostromiformis), which is the causative agent of the disease lupinosis in livestock that have grazed on infected lupins.[1][2] Its complex chemical structure, featuring several non-proteinogenic amino acids, has been elucidated through extensive spectroscopic analysis.[1][3] Phomopsin A is a potent inhibitor of microtubule formation, making it a subject of interest in cancer research.[3]

Mass Spectrometry (MS) Data

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structural components of Phomopsin A through fragmentation analysis.

Table 1: High-Resolution Mass Spectrometry Data for Phomopsin A

| Parameter | Value |

| Molecular Formula | C₃₆H₄₅ClN₆O₁₂ |

| Molecular Weight | 789.2 g/mol |

| Calculated [M+H]⁺ | 789.2862 Da |

| Observed [M+H]⁺ | 789.2859 Da |

Experimental Protocol: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS)

-

Sample Preparation : A purified sample of Phomopsin A is dissolved in a suitable solvent such as methanol.

-

Chromatographic Separation : The sample is injected into a high-performance liquid chromatography (HPLC) system, typically equipped with a C18 reversed-phase column. A gradient elution is performed using a mobile phase consisting of water and acetonitrile, often with a formic acid modifier to enhance protonation.

-

Ionization : The eluent from the HPLC is introduced into the mass spectrometer and ionized using an electrospray ionization (ESI) source in positive ion mode.

-

Full Scan MS : A high-resolution full scan is acquired to determine the accurate mass of the protonated molecular ion ([M+H]⁺).

-

Tandem MS (MS/MS) : The [M+H]⁺ ion is isolated and subjected to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are analyzed to confirm the amino acid sequence and identify structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the atomic connectivity and the three-dimensional structure of Phomopsin A.

Table 2: Summary of NMR Data for Phomopsin A

| Experiment | Description |

| ¹H NMR | Provides information on the chemical environment of protons. The spectrum is complex, requiring 2D NMR for full assignment. |

| ¹³C NMR | The complete assignment of the carbon framework has been achieved, confirming the constituent amino acid residues. |

| 2D NMR | Experiments such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals and for establishing the final structure. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : A purified sample of Phomopsin A (typically 1-2 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).

-

Data Acquisition : Spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D Spectra : Standard ¹H and ¹³C{¹H} spectra are acquired.

-

2D Spectra : A series of 2D NMR experiments are conducted:

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range ¹H-¹³C connectivities, which is crucial for linking the amino acid residues.

-

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the various functional groups present in the Phomopsin A molecule based on their vibrational frequencies.

Table 3: Characteristic Infrared Absorption Frequencies for Phomopsin A

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3500 - 3200 (broad) |

| N-H (amide) | 3400 - 3200 |

| C-H (aliphatic and aromatic) | 3100 - 2850 |

| C=O (amide I) | 1680 - 1630 |

| C=O (carboxylic acid) | 1725 - 1700 |

| C=C (aromatic) | 1600 - 1450 |

| C-O | 1260 - 1000 |

| C-Cl | 800 - 600 |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : The sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of Phomopsin A with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl) and evaporating the solvent.

-

Data Acquisition : An FTIR spectrometer is used to record the spectrum. A background spectrum is taken first and then automatically subtracted from the sample spectrum.

Visualizations

Biosynthetic Pathway of Phomopsin A

The biosynthesis of Phomopsin A is initiated by the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications, including cyclization and methylation, to yield the final natural product.

Caption: Overview of the Phomopsin A biosynthetic pathway.

General Experimental Workflow for Spectral Analysis

The following diagram outlines the typical workflow for the isolation and spectral characterization of a natural product like Phomopsin A.

Caption: General workflow for spectral data acquisition.

References

- 1. Structure elucidation of phomopsin A, a novel cyclic hexapeptide mycotoxin produced by Phomopsis leptostromiformis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy Phomopsin A (EVT-334687) | 64925-80-0 [evitachem.com]

Early In Vitro Studies of Phomosine D: A Technical Overview

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phomosine D is a naturally occurring biaryl ether that belongs to a class of highly substituted secondary metabolites isolated from endophytic fungi of the genus Phomopsis. This technical guide provides a summary of the foundational in vitro studies of this compound, with a focus on its initial biological activity screenings. Due to the limited public availability of the full-text primary research article, this document synthesizes information from abstracts and review articles to present a cohesive overview. The methodologies described are based on standard in vitro screening protocols for similar natural products.

Biological Activity of this compound and Related Compounds

Initial in vitro studies on this compound and its analogs (Phomosine A-G) focused on their potential antimicrobial properties. The primary research indicates that these compounds were screened for antibacterial and antifungal activities.

Quantitative Data Summary

While the comprehensive quantitative data from the primary study is not fully accessible, related literature provides insights into the bioactivity of closely related Phomosine compounds, which suggests the likely activity profile of this compound. Phomosine A and G, isolated alongside this compound, demonstrated moderate antibacterial effects.[1]

| Compound | Target Organism | Activity | Source |

| Phomosine A | Bacillus megaterium | Moderate Antibacterial | [1] |

| Phomosine G | Bacillus megaterium | Moderate Antibacterial | [1] |

It is plausible that this compound was subjected to a similar screening panel.

Experimental Protocols

The following experimental protocols are representative of the standard methodologies used for the in vitro evaluation of novel natural products like this compound for antimicrobial activity.

Antibacterial Activity Assay (Agar Diffusion Method)

A common preliminary method to screen for antibacterial activity is the agar (B569324) diffusion assay.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Bacillus megaterium) is prepared to a specific turbidity, often corresponding to a known colony-forming unit (CFU) per milliliter.

-

Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar).

-

Application of Test Compound: A sterile paper disc impregnated with a known concentration of this compound is placed onto the surface of the inoculated agar.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Data Collection: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. The size of the zone corresponds to the potency of the antibacterial activity.

Antifungal Activity Assay (Broth Microdilution Method)

For determining the minimum inhibitory concentration (MIC) against fungal pathogens, a broth microdilution assay is frequently employed.

-

Preparation of Test Plates: A 96-well microtiter plate is prepared with serial dilutions of this compound in a suitable broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: A standardized inoculum of the fungal strain is prepared and diluted in the broth.

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

-

Incubation: The plate is incubated under conditions suitable for fungal growth (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Visualizations

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for in vitro antimicrobial screening of this compound.

Logical Relationship of Phomosine Compounds

Caption: Relationship between Phomopsis sp., this compound, and observed bioactivity.

Signaling Pathways

At the time of the initial in vitro studies, the focus was primarily on the discovery and basic biological activity screening of this compound. As such, there is no information available in the public domain regarding its mechanism of action or its effects on specific cellular signaling pathways. Further research would be required to elucidate these aspects.

Conclusion

The early in vitro studies of this compound established it as a novel natural product with likely antimicrobial properties, consistent with the observed activity of its co-isolated analogs. While a comprehensive dataset from these initial studies is not fully available, the provided information and standard protocols offer a foundational understanding for researchers and scientists in the field of drug discovery and natural product chemistry. Further investigation is warranted to fully characterize the biological activity, mechanism of action, and therapeutic potential of this compound.

References

Potential Therapeutic Targets of Mimosine: An In-depth Technical Guide

Disclaimer: Initial searches for "Phomosine D" did not yield any relevant scientific information. This guide focuses on Mimosine , a compound with a similar name and well-documented potential as a therapeutic agent, particularly in oncology. It is presumed that the user's interest may lie in this related compound.

This technical whitepaper provides a comprehensive overview of the molecular targets and mechanisms of action of Mimosine, a plant-derived amino acid with significant potential in therapeutic applications. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its biological activities, experimental validation, and future research directions.

Introduction

Mimosine, a rare amino acid derived from plants of the Mimosa and Leucaena genera, has garnered considerable interest for its ability to reversibly arrest the cell cycle.[1] This property makes it a valuable tool for cancer research and a potential candidate for therapeutic development. Its primary mechanism involves the induction of cell cycle arrest in the late G1 phase, preventing the transition into the S phase, where DNA replication occurs.[1][2][3] This guide delves into the specific molecular pathways that Mimosine modulates to exert its cytostatic effects.

Mechanism of Action: G1 Phase Cell Cycle Arrest

Mimosine's best-characterized effect is its ability to halt cell cycle progression at the G1/S boundary.[1] This is achieved through the modulation of several key regulatory proteins involved in cell cycle control.

2.1. Upregulation of p27(Kip1)

A primary target of Mimosine is the cyclin-dependent kinase inhibitor p27(Kip1). Mimosine treatment leads to a significant increase in the protein levels of p27(Kip1). This upregulation is a result of both increased synthesis of p27(Kip1) mRNA and protein, as well as post-transcriptional regulatory mechanisms. The elevated levels of p27(Kip1) inhibit the activity of cyclin-dependent kinase 2 (Cdk2), a crucial enzyme for the G1 to S phase transition. By blocking Cdk2 activation, Mimosine effectively prevents cells from initiating DNA synthesis.

2.2. Role of Hif-1α and Ctf4/And-1

Recent studies have elucidated a pathway involving Hypoxia-inducible factor-1α (Hif-1α). Mimosine treatment can activate Hif-1α, which in turn contributes to the increase in p27 levels. This Hif-1α-dependent pathway has been shown to prevent the binding of Ctf4/And-1 to chromatin. Ctf4/And-1 is a protein essential for the initiation of DNA replication. By disrupting its association with chromatin, Mimosine adds another layer of inhibition to the onset of S phase. Depletion of Hif-1α has been shown to allow cells to enter S phase even in the presence of Mimosine, highlighting the critical role of this transcription factor in Mimosine's mechanism of action.

2.3. Effects on DNA Replication Machinery

While Mimosine primarily acts before the onset of DNA synthesis, it has also been observed to affect cells that have already entered the S phase. It is believed to act as an iron/zinc chelator, which can inhibit the activity of iron-dependent enzymes like ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA. This chelation may also induce double-strand breaks in DNA, further contributing to cell cycle arrest.

Signaling Pathway of Mimosine-Induced Cell Cycle Arrest

The following diagram illustrates the key molecular events triggered by Mimosine, leading to G1 phase cell cycle arrest.

Caption: Mimosine-Induced G1 Cell Cycle Arrest Pathway.

Quantitative Data Summary

The following table summarizes the key quantitative findings related to Mimosine's activity.

| Parameter | Cell Line | Value/Effect | Reference |

| Concentration for Cell Cycle Arrest | HeLa | 200 µM | |

| Concentration for Cell Cycle Arrest | Quiescent cells | 800 µM | |

| Effect on p27(Kip1) levels | - | Elevated levels | |

| Effect on Cdk2 activation | - | Blocked serum-dependent activation | |

| Point of Arrest | Human lymphoblastoid cells | Late G1 phase |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the therapeutic targets of Mimosine.

5.1. Cell Culture and Synchronization

-

Cell Lines: HeLa cells, human lymphoblastoid cells, and 3T3 cells have been commonly used.

-

Synchronization: To study cell cycle-specific effects, cells are often synchronized. For example, mitotic HeLa cells can be collected and then released into a medium containing Mimosine to block them in the subsequent G1 phase.

5.2. Cell Cycle Analysis

-

Flow Cytometry: This technique is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Cells are typically fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by a flow cytometer.

5.3. Western Blotting

-

Purpose: To determine the protein levels of key cell cycle regulators.

-

Protocol:

-

Cells are treated with Mimosine for a specified duration.

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for target proteins (e.g., p27(Kip1), Cdk2, Cyclin E).

-

A secondary antibody conjugated to an enzyme is used for detection, typically via chemiluminescence.

-

5.4. Kinase Assays

-

Purpose: To measure the activity of cyclin-dependent kinases.

-

Protocol:

-

Cdk2 is immunoprecipitated from cell lysates.

-

The immunoprecipitated kinase is incubated with a substrate (e.g., histone H1) and radiolabeled ATP.

-

The incorporation of the radiolabel into the substrate is measured to determine kinase activity.

-

5.5. Chromatin Binding Assays

-

Purpose: To assess the association of proteins like Ctf4/And-1 with chromatin.

-

Protocol:

-

Cells are treated with Mimosine.

-

Cells are fractionated to separate chromatin-bound proteins from soluble proteins.

-

The presence of the protein of interest in the chromatin fraction is determined by Western blotting.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the effects of Mimosine on the cell cycle.

Caption: Experimental workflow for Mimosine studies.

Conclusion and Future Directions

Mimosine presents a compelling case as a potential anti-cancer agent due to its well-defined mechanism of inducing G1 cell cycle arrest. Its ability to upregulate the tumor suppressor p27(Kip1) and interfere with the initiation of DNA replication through the Hif-1α-Ctf4 pathway provides multiple avenues for therapeutic exploitation. Future research should focus on in vivo studies to validate these findings in animal models of cancer. Furthermore, exploring combinatorial therapies where Mimosine is used to sensitize cancer cells to other chemotherapeutic agents could be a promising strategy. The development of Mimosine analogs with improved potency and reduced toxicity also warrants investigation.

References

- 1. Mimosine arrests the cell cycle after cells enter S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mimosine arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Phomopsins, with a Focus on Phomopsin D

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's query for "Phomosine D" did not yield specific results. It is highly probable that this is a misspelling of "Phomopsin D," a known member of the phomopsin family of mycotoxins. This guide will focus on the well-documented mechanism of action of the phomopsin family, particularly Phomopsin A, and will infer the likely mechanism of Phomopsin D based on the shared characteristics of this mycotoxin family.

Executive Summary

Phomopsins are a family of cyclic hexapeptide mycotoxins produced by the fungus Diaporthe toxica (previously known as Phomopsis leptostromiformis). These toxins are primarily known for causing the disease lupinosis in livestock that consume infected lupin plants[1][2]. The primary mechanism of action of phomopsins is the potent inhibition of microtubule dynamics through direct binding to tubulin[3][4][5]. This interference with fundamental cellular processes leads to mitotic arrest and subsequent apoptosis, with the liver being a primary target for toxicity. Phomopsin A is the most studied member of this family and is a known hepatocarcinogen in rats. The existence of Phomopsin D has been confirmed, and it is presumed to share the same core mechanism of action as other phomopsins.

Hypothesized Mechanism of Action: Tubulin Destabilization

The central hypothesis for the mechanism of action of phomopsins is their role as microtubule-destabilizing agents. This action is initiated by their high-affinity binding to tubulin, the protein subunit that polymerizes to form microtubules.

Molecular Target: β-Tubulin

Phomopsins selectively bind to β-tubulin subunits. This binding occurs at or near the vinblastine (B1199706) binding site, a well-characterized site for many microtubule-destabilizing drugs. Evidence also suggests that the phomopsin binding site overlaps with that of maytansine (B1676224) and rhizoxin (B1680598).

Signaling Pathway and Molecular Interactions

The interaction of phomopsins with tubulin does not involve a classical signaling cascade but rather a direct stoichiometric inhibition of microtubule formation. The binding of phomopsin to tubulin dimers prevents their polymerization into microtubules. This leads to a disruption of the dynamic equilibrium between tubulin dimers and microtubules, which is critical for various cellular functions.

The consequences of this disruption include:

-

Inhibition of Mitotic Spindle Formation: During cell division, microtubules form the mitotic spindle, which is essential for the segregation of chromosomes. By preventing microtubule formation, phomopsins block the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.

-

Disruption of Intracellular Transport: Microtubules serve as tracks for the transport of organelles, vesicles, and other cellular components. The depolymerization of microtubules by phomopsins impairs these transport processes.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Below is a DOT script visualizing the hypothesized mechanism of action of phomopsins.

Caption: Hypothesized mechanism of action for phomopsins.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of Phomopsin A with tubulin. It is anticipated that Phomopsin D would exhibit similar values.

| Parameter | Value | Description | Reference(s) |

| IC50 | 2.4 µM | Concentration of Phomopsin A that inhibits microtubule assembly by 50%. | |

| Kd1 | 1 x 10-8 M | Dissociation constant for the high-affinity binding site of Phomopsin A on tubulin. | |

| Kd2 | 3 x 10-7 M | Dissociation constant for the low-affinity binding site of Phomopsin A on tubulin. | |

| Ki | 0.8 x 10-8 M | Inhibition constant for the displacement of radiolabeled rhizoxin from tubulin by Phomopsin A. | |

| Effective Concentration | < 1 µM | Concentration at which phomopsin analogues block tubulin polymerization. |

Experimental Protocols

The following outlines the key experimental methodologies that have been employed to elucidate the mechanism of action of phomopsins.

Tubulin Polymerization Assay

This assay directly measures the effect of phomopsins on the formation of microtubules from purified tubulin.

-

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

-

Methodology:

-

Purified tubulin is incubated in a polymerization buffer (e.g., PIPES buffer with GTP and MgCl2) at 37°C to induce polymerization.

-

Different concentrations of phomopsin are added to the reaction mixture.

-

The change in absorbance at 340 nm is monitored over time.

-

The IC50 value is determined by plotting the inhibition of polymerization against the phomopsin concentration.

-

Competitive Radioligand Binding Assays

These assays are used to determine the binding site of phomopsins on tubulin.

-

Principle: The ability of phomopsins to displace a radiolabeled ligand (e.g., [3H]vinblastine or [14C]rhizoxin) from its binding site on tubulin is measured.

-

Methodology:

-

Purified tubulin is incubated with a constant concentration of the radiolabeled ligand.

-

Increasing concentrations of unlabeled phomopsin are added to compete for the binding site.

-

The amount of bound radioligand is quantified (e.g., by scintillation counting after separation of bound and free ligand).

-

The Ki value is calculated from the IC50 of displacement.

-

Cell-Based Assays for Mitotic Arrest

These experiments assess the effect of phomopsins on cell division in cultured cells.

-

Principle: Cells treated with phomopsins are expected to arrest in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle.

-

Methodology:

-

A suitable cell line (e.g., hepatocytes or cancer cell lines) is cultured in the presence of varying concentrations of phomopsin.

-

After a defined incubation period, the cells are fixed and stained with a DNA dye (e.g., propidium (B1200493) iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

An increase in the population of cells in the G2/M phase indicates mitotic arrest.

-

Below is a DOT script for a generalized experimental workflow for studying phomopsin's mechanism of action.

Caption: Experimental workflow for phomopsin mechanism of action studies.

Conclusion

The mechanism of action of phomopsins, including Phomopsin D, is well-hypothesized to be the inhibition of microtubule polymerization through direct binding to β-tubulin. This leads to mitotic arrest and apoptosis, which underlies their observed hepatotoxicity. The quantitative data for Phomopsin A demonstrates a high-affinity interaction with its molecular target. Further research on Phomopsin D is warranted to confirm that it shares the same mechanism and to determine its specific binding kinetics and potency. The experimental protocols outlined provide a robust framework for the continued investigation of this family of mycotoxins and their potential applications or risks in drug development and toxicology.

References

- 1. mta-sts.foodstandards.gov.au [mta-sts.foodstandards.gov.au]

- 2. Lupinosis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of phomopsin A and related compounds with purified sheep brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniscience.co.kr [uniscience.co.kr]

Methodological & Application

Application Notes and Protocols for Phomosine D Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomosine D is a highly substituted biaryl ether, a class of natural products known for their diverse biological activities. Isolated from the endophytic fungus Phomopsis sp., this compound and its analogues are of interest to researchers in natural product synthesis, medicinal chemistry, and drug discovery. This document provides a detailed, albeit proposed, protocol for the total synthesis of this compound, based on established synthetic methodologies, along with a comprehensive guide to its purification, adapted from published isolation procedures. As a total synthesis of this compound has not yet been reported in the literature, the following synthetic protocol is a hypothetical strategy. The purification protocol, however, is based on the methods used for its isolation from fungal cultures.

Proposed Total Synthesis of this compound

The retrosynthetic analysis of this compound identifies the central biaryl ether bond as the key disconnection point. A plausible synthetic strategy involves the Ullmann condensation of two highly substituted phenolic fragments.

Retrosynthetic Analysis:

The proposed synthesis aims to couple two key building blocks, Fragment A (a substituted phenol) and Fragment B (a substituted aryl halide), via an Ullmann condensation reaction.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of Fragment A (2,4-dihydroxy-3,6-dimethyl-benzoic acid methyl ester)

The synthesis of this polysubstituted phenol (B47542) can be achieved through various aromatic chemistry techniques. A potential route is outlined below:

-

Starting Material: 2,4-dihydroxy-3,6-dimethylbenzaldehyde.

-

Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid using a mild oxidizing agent such as sodium chlorite (B76162) (NaClO2) in the presence of a scavenger like 2-methyl-2-butene.

-

Esterification: The resulting carboxylic acid is then esterified to the methyl ester using methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) or by reaction with diazomethane (B1218177) for a milder approach.

Step 2: Synthesis of Fragment B (3-hydroxy-2-(hydroxymethyl)-5-methyl-iodobenzene)

-

Starting Material: 3-hydroxy-2-(hydroxymethyl)-5-methylbenzaldehyde.

-

Halogenation: Introduction of iodine at the desired position can be achieved through electrophilic aromatic substitution using an iodine source such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile (B52724). The directing effects of the existing substituents will guide the regioselectivity of this reaction.

-

Protection of Phenolic Hydroxyls: To prevent side reactions during the Ullmann coupling, the phenolic hydroxyl groups in both Fragment A and Fragment B should be protected. A common strategy is the use of a benzyl (B1604629) (Bn) or methoxymethyl (MOM) ether protecting group. This is typically achieved by reacting the phenol with benzyl bromide or MOM-Cl in the presence of a base like potassium carbonate.

Step 3: Ullmann Condensation

This crucial step forms the biaryl ether linkage.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the protected Fragment A (phenolic partner), protected Fragment B (aryl halide partner), a copper(I) catalyst (e.g., copper(I) iodide, CuI), a ligand (e.g., N,N'-dimethyl-1,2-ethanediamine), and a base (e.g., cesium carbonate, Cs2CO3).

-

Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typically used.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, often in the range of 100-150 °C, and stirred for several hours to days until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the inorganic salts and the solvent. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

Step 4: Deprotection

The final step is the removal of the protecting groups to yield this compound.

-

Debenzylation: If benzyl groups were used, they can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

-

MOM deprotection: If MOM groups were used, they are typically removed under acidic conditions, for example, with hydrochloric acid in methanol.

-

Purification: The crude this compound is then purified using the methods described in the purification protocol below.

Quantitative Data (Estimated)

Since a total synthesis has not been published, the following yields and purities are estimates based on typical values for the described reaction types.

| Step | Reaction | Estimated Yield (%) | Estimated Purity (%) |

| 1 | Synthesis of Fragment A | 70-80 | >95 |

| 2 | Synthesis of Fragment B | 60-70 | >95 |

| 3 | Ullmann Condensation | 40-60 | 80-90 (crude) |

| 4 | Deprotection & Purification | 80-90 | >98 (final product) |

Purification Protocol for this compound

This protocol is adapted from the published methods for the isolation of this compound from the endophytic fungus Phomopsis sp. It is suitable for the purification of both naturally sourced and synthetically produced this compound.

Materials and Equipment:

-

Crude this compound extract (from fungal culture or synthetic reaction work-up)

-

Silica (B1680970) gel (for column chromatography)

-

Sephadex LH-20 (for size-exclusion chromatography)

-

Reverse-phase C18 silica gel (for HPLC)

-

Solvents: n-hexane, ethyl acetate (B1210297), dichloromethane, methanol, acetonitrile, water (all HPLC grade)

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Procedure:

-

Initial Extraction (from fungal culture):

-

The fungal culture broth is filtered to separate the mycelia from the supernatant.

-

The supernatant is extracted multiple times with an organic solvent such as ethyl acetate.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

-

-

Silica Gel Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or dichloromethane.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and concentrated.

-

-

Sephadex LH-20 Chromatography:

-

The enriched fraction from the silica gel column is further purified on a Sephadex LH-20 column.

-

Methanol is a common eluent for this step, which separates compounds based on their size and polarity.

-

Fractions are again collected and analyzed, and those containing this compound are combined.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification step is typically performed using preparative reverse-phase HPLC on a C18 column.

-

A gradient of acetonitrile and water is commonly used as the mobile phase.

-

The elution is monitored by a UV detector at a wavelength where this compound absorbs (e.g., 254 nm).

-

The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

-

Purity Assessment:

The purity of the final this compound product should be assessed by analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Purification Step | Primary Separation Principle | Typical Eluents | Expected Purity Improvement |

| Silica Gel Chromatography | Adsorption (Polarity) | n-Hexane/Ethyl Acetate gradient | Removes non-polar and very polar impurities |

| Sephadex LH-20 | Size Exclusion/Partition | Methanol | Removes pigments and larger/smaller molecules |

| Preparative RP-HPLC | Partition (Hydrophobicity) | Acetonitrile/Water gradient | High-resolution separation from close-eluting analogs |

Visualizations

Application Notes and Protocols for the Quantification of Phomosine D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomosine D is a member of the phomopsin family of mycotoxins, which are cyclic hexapeptides produced by the fungus Diaporthe toxica. Phomopsins are known for their potent biological activity, primarily as inhibitors of microtubule polymerization, which can lead to cell cycle arrest and apoptosis. This mechanism makes them of interest in drug development as potential anti-cancer agents. Accurate and precise quantification of this compound is crucial for toxicological studies, pharmacological research, and quality control in potential therapeutic applications.

Due to the limited availability of specific validated analytical methods for this compound, this document provides a detailed protocol adapted from well-established and validated methods for the closely related and more extensively studied Phomopsin A.[1][2][3] The principles and techniques described herein are based on modern analytical practices for the quantification of cyclic peptides and are intended to serve as a comprehensive guide for the development and validation of a robust analytical method for this compound.

Principle of the Method

The analytical method is based on Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity, selectivity, and specificity for the quantification of trace levels of analytes in complex biological matrices. The general workflow involves:

-

Extraction: Isolation of this compound from the sample matrix using a suitable solvent system.

-

Chromatographic Separation: Separation of this compound from other matrix components on a reversed-phase UHPLC column.

-

Ionization: Generation of gas-phase ions of this compound using Electrospray Ionization (ESI).

-

Detection and Quantification: Selective detection and quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Apparatus and Reagents

-

Apparatus:

-

UHPLC system (e.g., Agilent 1290 Infinity, Waters Acquity UPLC)

-

Tandem quadrupole mass spectrometer (e.g., Sciex API 3200, Agilent 6460)

-

Analytical balance (4-decimal place)

-

Centrifuge

-

Vortex mixer

-

Pipettes and general laboratory glassware

-

-

Reagents:

-

This compound analytical standard (requires custom synthesis or specialized supplier)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Experimental Protocols

Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol.

-

Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition. A typical concentration range would be 0.1 to 500 ng/mL.

Sample Preparation (Extraction)

This protocol is adapted from a "dilute-and-shoot" method developed for Phomopsin A in food matrices, which minimizes sample handling and potential for analyte loss.[2]

-

Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) if necessary.

-

Extraction: To 100 mg of the homogenized sample, add 1 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (80:20:1, v/v/v).[2]

-

Vortexing/Shaking: Vortex the sample vigorously for 1 minute, followed by shaking for 60 minutes on a mechanical shaker.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

-

Dilution: Transfer an aliquot of the supernatant and dilute it with an equal volume of acetonitrile/water/acetic acid (20:79:1, v/v/v) to match the initial mobile phase conditions.

-

Filtration (Optional): If the supernatant is not clear, filter through a 0.22 µm syringe filter.

-

Injection: Transfer the final diluted extract to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Parameters

The following parameters are suggested starting points and should be optimized for the specific instrumentation used.

Liquid Chromatography

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 2 mM Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate at 5% B for 3 min. |

Mass Spectrometry

This compound has a molecular formula of C36H47ClN6O12 and a monoisotopic mass of approximately 790.29 Da. The precursor ion in positive ESI mode will be [M+H]+ at m/z 791.3. Product ions for MRM transitions need to be determined by infusing a standard solution of this compound and performing a product ion scan. Based on the fragmentation of other phomopsins, characteristic losses of amino acid residues and side chains are expected.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]+ | m/z 791.3 |

| Product Ions (MRM) | To be determined empirically (e.g., scan for fragments between m/z 100-800) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

| IonSpray Voltage | 4500 V |

| Source Temperature | 500 °C |

Method Validation

A thorough validation should be performed to ensure the reliability of the method. Key validation parameters and their typical acceptance criteria are summarized below.

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration. | R² > 0.99 |

| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio ≥ 3 |

| LOQ | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10 |

| Accuracy | The closeness of the measured value to the true value. | 80-120% recovery |

| Precision | The degree of agreement among individual test results. | RSD < 15% (intra- and inter-day) |

| Matrix Effect | The effect of co-eluting, undetected matrix components on ionization. | Within ± 20% |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions. | < 15% degradation |

Phomopsin Mechanism of Action

This compound, like other phomopsins, is a potent inhibitor of microtubule formation. This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis. This mechanism is the basis for its potential as an antimitotic agent in cancer therapy.

Caption: Mechanism of action of this compound as a microtubule inhibitor.

Method Development Logic

The development of a new analytical method for a compound like this compound, where no standard method exists, follows a logical progression of steps.

Caption: Logical workflow for analytical method development.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound using UHPLC-MS/MS. By adapting established methods for the closely related Phomopsin A, researchers can develop a sensitive, selective, and reliable analytical method. Proper method validation is essential to ensure data quality and accuracy for any research or development application.

References

Application Note: Quantitative Analysis of Phomosine D in Fungal Extracts by HPLC-MS/MS

Abstract

This application note describes a sensitive and selective method for the quantification of Phomosine D, a fungal secondary metabolite, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The developed protocol is suitable for the analysis of this compound in complex matrices such as fungal culture extracts. The method utilizes a reverse-phase chromatographic separation followed by detection using electrospray ionization in positive ion mode with Multiple Reaction Monitoring (MRM). This approach offers high specificity and low detection limits, making it ideal for researchers in natural product discovery, mycotoxin analysis, and drug development.

Introduction

This compound is a secondary metabolite produced by certain species of fungi. As with many natural products, accurate and sensitive quantification is crucial for various research applications, including biosynthetic pathway elucidation, pharmacological activity screening, and quality control of fermentation processes. HPLC-MS/MS is a powerful analytical technique that provides the high selectivity and sensitivity required for analyzing complex mixtures. This document provides a detailed protocol for the extraction and subsequent HPLC-MS/MS analysis of this compound.

Experimental

Sample Preparation

A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects. The following procedure is recommended for the extraction of this compound from fungal cultures.

Protocol: Extraction of this compound from Fungal Culture

-

Harvesting: After a suitable incubation period, harvest the fungal mycelium and the culture broth.

-

Homogenization: Homogenize the fungal mycelium, for instance using a bead beater or mortar and pestle with liquid nitrogen.

-

Extraction:

-

To 5 g of homogenized mycelium or 10 mL of culture broth, add 20 mL of an extraction solvent mixture of acetonitrile (B52724) and water (84:16 v/v) with 0.1% formic acid.

-

Shake vigorously for 45 minutes at room temperature.

-

-

Centrifugation & Filtration:

-

Centrifuge the extract at 4,000 rpm for 10 minutes to pellet solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

-

HPLC-MS/MS Analysis

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.9 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions for this compound

Based on the chemical formula C36H47ClN6O12 with a molecular weight of 791.25[2], the protonated molecule [M+H]+ is expected at m/z 792.25. The following hypothetical MRM transitions can be used for quantification and confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 792.3 | [Hypothetical Fragment 1] | 0.1 | 40 | 25 |

| This compound (Qualifier) | 792.3 | [Hypothetical Fragment 2] | 0.1 | 40 | 35 |

Note: The optimal product ions, cone voltage, and collision energy should be determined by direct infusion of a this compound standard.

Workflow and Pathway Diagrams

Caption: Figure 1. Experimental Workflow for this compound Analysis.

Caption: Figure 2. Logical Relationship of Method Components.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive tool for the quantitative analysis of this compound in fungal extracts. The detailed protocol for sample preparation and the optimized instrument parameters ensure reliable and reproducible results. This application note serves as a valuable resource for researchers working with this compound and other related fungal metabolites. Further optimization may be required for different sample matrices or for the analysis of other related compounds.

References

Application Note & Protocol: Evaluating the Cytotoxic Effects of Phomopsin D, a Novel Phospholipase D Inhibitor, Using a Cell-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phomopsin D is a novel small molecule inhibitor targeting the Phospholipase D (PLD) signaling pathway. The PLD enzyme family plays a crucial role in cellular signaling by hydrolyzing phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline.[1][2] PA acts as a critical second messenger, modulating a variety of cellular processes including cell proliferation, survival, membrane trafficking, and cytoskeletal organization.[2][3] Dysregulation of the PLD pathway has been implicated in numerous diseases, particularly in cancer, where it contributes to tumorigenesis and metastasis.[2] This application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of Phomopsin D on cancer cell lines using a standard MTT cell viability assay.

Mechanism of Action: Inhibition of the Phospholipase D Signaling Pathway

The PLD signaling cascade is initiated by a wide range of stimuli, including growth factors and cytokines, which activate PLD. Activated PLD then catalyzes the production of PA. PA, in turn, can directly activate downstream effector proteins, such as mTOR, a key regulator of cell growth and proliferation. By inhibiting PLD, Phomopsin D is hypothesized to decrease the production of PA, thereby attenuating downstream signaling pathways that promote cancer cell growth and survival.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps for determining the cytotoxic effects of Phomopsin D on mammalian cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Phomopsin D (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow

Procedure

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Phomopsin D in complete culture medium from the stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest Phomopsin D concentration) and a no-treatment control.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared Phomopsin D dilutions or control solutions to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the 48-hour treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing the MTT reagent from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of Phomopsin D using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the log concentration of Phomopsin D to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of Phomopsin D that causes 50% inhibition of cell viability.

-

Data Presentation

The cytotoxic effects of Phomopsin D were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after a 48-hour exposure period.

| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) of Phomopsin D |

| HeLa | Cervical Adenocarcinoma | Cervix | 12.5 ± 1.5 |

| MCF-7 | Breast Adenocarcinoma | Breast | 22.8 ± 2.3 |

| A549 | Lung Carcinoma | Lung | 35.1 ± 3.8 |

| HepG2 | Hepatocellular Carcinoma | Liver | 16.4 ± 1.9 |

| NIH3T3 | Fibroblast | Embryonic Mouse | > 100 |

Table 1: IC50 values of Phomopsin D on various mammalian cell lines. Data are presented as mean ± standard deviation from three independent experiments. A lower IC50 value indicates higher cytotoxicity. The high IC50 value in the non-cancerous NIH3T3 cell line suggests potential selectivity for cancer cells.

This application note provides a comprehensive protocol for assessing the cytotoxic activity of Phomopsin D, a novel inhibitor of the Phospholipase D signaling pathway. The MTT assay is a reliable and straightforward method for determining the dose-dependent effects of this compound on cancer cell viability. The presented data indicates that Phomopsin D exhibits potent cytotoxic effects against various cancer cell lines, warranting further investigation into its therapeutic potential.

References

Application Notes and Protocols for the In Vivo Administration of Phomosine D in Animal Models

Introduction

Phomosine D is a novel compound with potential therapeutic applications. To evaluate its safety, efficacy, and pharmacokinetic profile, in vivo studies in appropriate animal models are essential. This document provides a comprehensive overview of the key considerations and experimental protocols for the in vivo administration of this compound.

I. Animal Model Selection

The choice of animal model is critical for the successful preclinical evaluation of a new chemical entity.[1][2] A key consideration is the broad similarity to humans in physiological and biochemical parameters that govern drug absorption, distribution, metabolism, and excretion (ADME).[3]

Decision Tree for Animal Model Selection:

Caption: Decision tree for selecting an appropriate animal model.

II. Formulation and Administration of this compound

The formulation and route of administration are critical for ensuring accurate and reproducible results.

1. Solubilization:

-

Initial Assessment: Determine the solubility of this compound in common vehicles (e.g., water, saline, ethanol, DMSO, oil-based vehicles).

-

Vehicle Selection: Choose a vehicle that is non-toxic and appropriate for the chosen route of administration. For parenteral routes, sterile and physiologically compatible solutions are required.

2. Routes of Administration:

-

Oral (p.o.): Gavage is a common method. This route is relevant for drugs intended for oral administration in humans.

-

Intravenous (i.v.): Provides 100% bioavailability and is useful for initial pharmacokinetic studies.

-

Intraperitoneal (i.p.): Common in rodents for systemic administration.

-

Subcutaneous (s.c.): Allows for slower, more sustained absorption.

III. Experimental Protocols

A. Acute Toxicity Study